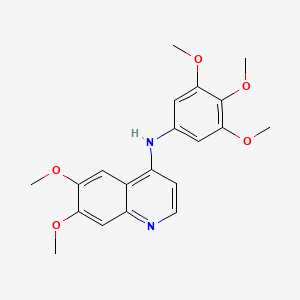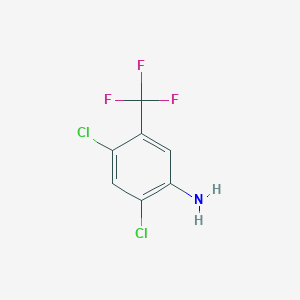
1,4-Dimethoxy-2-(1-phenylethyl)benzene
Descripción general
Descripción
“1,4-Dimethoxy-2-(1-phenylethyl)benzene” is an organic compound . It is a derivative of benzene, which is an aromatic compound with many interesting properties . Benzene and its derivatives are well known to be pleasantly fragrant . This compound is considered to be a useful research chemical .
Synthesis Analysis
The synthesis of benzene derivatives typically involves electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of “1,4-Dimethoxy-2-(1-phenylethyl)benzene” can be derived from its IUPAC name. The “1,4-Dimethoxy-” indicates that there are two methoxy groups (-OCH3) attached to the benzene ring at positions 1 and 4. The “2-(1-phenylethyl)” indicates that there is a phenylethyl group attached to the benzene ring at position 2 .Chemical Reactions Analysis
Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . When carbocation intermediates are formed, they can react further by bonding to a nucleophile to give a substitution or addition product, transferring a proton to a base, giving a double bond product, or rearranging to a more stable carbocation .Aplicaciones Científicas De Investigación
Synthesis Methods
- Heck Reaction Synthesis : The compound can be synthesized using the Heck cross-coupling reaction, yielding products with high trans specificity. This method is significant for producing precursors to phenylenevinylene systems, which are crucial for metal–organic frameworks and supramolecular chemistry applications (Alzate, Hinestroza, & Sierra, 2013).
Photoluminescent Properties
- Photoluminescent Oligo-Polyphenylenevinylene Copolymer : Studies demonstrate the synthesis of copolymers with UV-vis absorbances and fluorescence emission in specific ranges. These materials show potential for applications where photoluminescent properties are desired (Sierra & Lahti, 2004).
Polymerization and Thermal Properties
- Phenylene–Disiloxane Polymers : The compound plays a role in the synthesis of phenylene–disiloxane polymers with distinct thermal properties. The crystallinity of these polymers can be adjusted, making them suitable for various industrial applications (Kawakita et al., 2001).
Electroluminescent Properties
- Tuning Luminescence in Polymers : Protonation of similar compounds and their polymers can significantly shift their optical absorption and emission spectra. This property is essential in creating materials with customizable electroluminescent features for electronic devices (Monkman et al., 2002).
Reactions and Mechanisms
- Nucleophilic Substitution Reactions : The compound exhibits unique reactivity patterns in nucleophilic substitution reactions, providing valuable insights into organic synthesis methodologies (Alonso, Barba, & Yus, 1990).
Coordination Geometries
- Metal Complex Formation : Different metal centers react with similar compounds under similar conditions, leading to diverse structure formation processes, including molecular ring closure and polymer formation. This property is crucial in the development of new materials in coordination chemistry (Fiscus et al., 2001).
High-Spin Organic Polymers
- Durable Aminium Polyradicals : The synthesis of polyphenylenevinylene with pendant groups has led to the creation of high-spin organic polymers with unique properties. These materials are significant for their potential in advanced material science (Kurata, Pu, & Nishide, 2007).
Dimerization Reactions
- Dimerization of Radical Anions : Research has focused on the dimerization reactions of regioisomeric radical anions, an important process in the study of organic electronic materials (Fujitsuka et al., 2012).
Gold Complexation
- Gold(I) Complexation : The compound's derivatives are used in gold(I) complexation, forming structures with unique geometries and potential applications inorganometallic chemistry (Reiter, Nogai, & Schmidbaur, 2005).
Light-Emitting Monomer Synthesis
- Synthesis of Light-Emitting Monomers : The compound is a precursor in the synthesis of light-emitting monomers. These monomers have potential applications in the development of new organic light-emitting materials (Kang Shou-xin, 2010).
Safety and Hazards
Propiedades
IUPAC Name |
1,4-dimethoxy-2-(1-phenylethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-12(13-7-5-4-6-8-13)15-11-14(17-2)9-10-16(15)18-3/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPVTIUOTBXDRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80482567 | |
| Record name | 1,4-Dimethoxy-2-(1-phenylethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80482567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethoxy-2-(1-phenylethyl)benzene | |
CAS RN |
30089-62-4 | |
| Record name | 1,4-Dimethoxy-2-(1-phenylethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80482567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4-((4-Butylphenyl)(4'-((4-butylphenyl)(phenyl)amino)-[1,1'-biphenyl]-4-yl)amino)phenyl)methanol](/img/structure/B3342634.png)


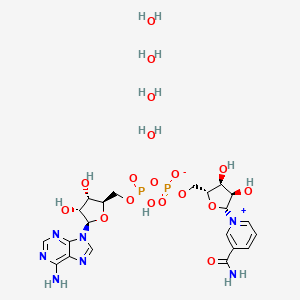

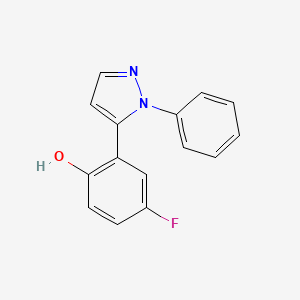

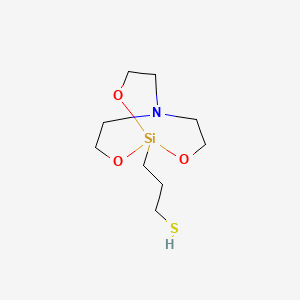


![7-Chloro-2h-benzo[e][1,3]oxazine-2,4(3h)-dione](/img/structure/B3342729.png)
